Computed Lipophilicity (XLogP3-AA) vs. Celecoxib
The computed XLogP3-AA of the target compound is 4.1, which is approximately 0.6 log units higher than that of the selective COX-2 inhibitor celecoxib (XLogP3-AA ≈ 3.5) [1][2]. This difference suggests that the target compound may exhibit greater membrane permeability but also potentially higher non-specific protein binding and altered tissue distribution compared to celecoxib. However, this is a computed property, not an experimentally determined logP, and the biological implications cannot be confirmed without direct permeability or protein-binding assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Celecoxib (CAS 169590-42-5): XLogP3-AA ≈ 3.5 |
| Quantified Difference | Δ ≈ +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); no experimental logP data available for target compound |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and oral absorption; a difference of 0.6 log units can meaningfully impact pharmacokinetic behavior, though this inference requires experimental validation.
- [1] PubChem Compound Summary, CID 16953124. N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/16953124. View Source
- [2] PubChem Compound Summary, CID 2662. Celecoxib. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/2662. XLogP3-AA = 3.5. View Source
